アニリンおよび置換アニリン

Anilines, particularly those with substituents, are a class of aromatic compounds widely used in various industries due to their versatile chemical properties and reactivity. Aniline itself is a basic organic compound with the molecular formula C6H5NH2, derived from benzene by replacing one hydrogen atom with an amino group (-NH2). Substituted anilines refer to derivatives of aniline where additional functional groups are attached to the aromatic ring or the amino group.

These compounds find extensive applications in pharmaceuticals, dyes and pigments, pesticides, and plastics. For instance, they serve as essential intermediates for synthesizing a wide range of drugs and agrochemicals due to their ability to undergo electrophilic substitution reactions at various positions on the aromatic ring. The introduction of substituents can significantly alter the physical properties, solubility, and reactivity of aniline derivatives, making them suitable for specific applications.

In synthesis, anilines are typically prepared by reducing nitrobenzene or reacting benzene with ammonia in the presence of a catalyst like copper. Substitution reactions can then be carried out using various electrophiles to introduce different functional groups onto the molecule. Understanding and utilizing these properties is crucial for developing novel materials and improving existing processes in industrial settings.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

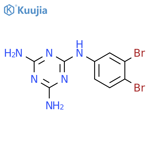

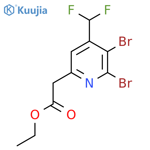

|

1,3,5-Triazine-2,4,6-triamine,N2-(3,4-dibromophenyl)- | 6972-10-7 | C9H8Br2N6 |

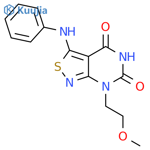

|

Isothiazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,7-(2-methoxyethyl)-3-(phenylamino)- | 60663-80-1 | C14H14N4O3S |

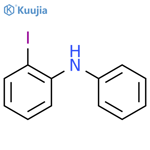

|

2-Iodo-N-phenylaniline | 61613-21-6 | C12H10IN |

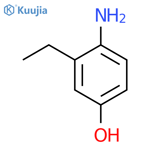

|

4-amino-3-ethylphenol | 61638-00-4 | C8H11NO |

|

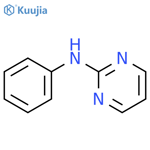

N-Phenylpyrimidin-2-amine | 57356-49-7 | C10H9N3 |

|

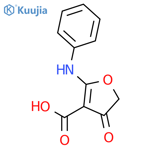

4-oxo-2-(phenylamino)-4,5-dihydrofuran-3-carboxylic Acid | 58337-23-8 | C11H9NO4 |

|

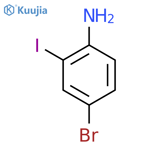

4-Bromo-2-iodoaniline | 66416-72-6 | C6H5BrIN |

|

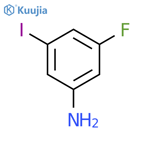

3-Fluoro-5-iodoaniline | 660-49-1 | C6H5FIN |

|

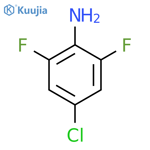

4-Chloro-2,6-difluoroaniline | 69411-06-9 | C6H4ClF2N |

|

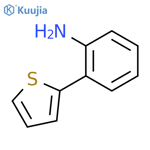

Benzenamine,2-(2-thienyl)- | 62532-99-4 | C10H9NS |

関連文献

-

1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

推奨される供給者

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

-

-

-

-

Lignoceric Acid-d4 Cas No: 61389-26-2

Lignoceric Acid-d4 Cas No: 61389-26-2